PEG5-Ms

描述

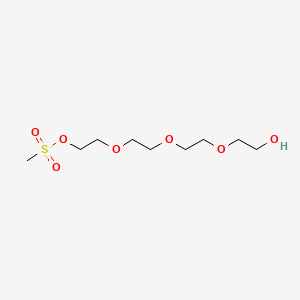

PEG5-Ms is a PEG Linker.

科学研究应用

色谱和分析方法

PEG5-Ms已被用作毛细管电泳 (CE) 以及离子交换、尺寸排阻和疏水相互作用液相色谱 (LC) 方法中的流动相改性剂 . 在 this compound 的存在下,大分子物质的 LC 保留率会发生改变,并且它们的结构稳定性也会得到保持 .

点击化学中的双功能连接体

炔丙基-PEG5-Ms 是一种 this compound 的变体,充当双功能连接体。它具有一个炔丙基,在铜 (I) 点击化学中对叠氮化物具有反应活性,可以与目标化合物形成稳定的三唑。 它还具有一个甲磺酰基,是亲核反应中良好的离去基团 .

分离科学

在分离科学中,this compound 已被用作稀释剂、沉淀剂、萃取溶剂、固定相或流动相改性剂 .

蛋白质组学研究

1-甲磺酰基-11-羟基-3,6,9-三氧十一烷是一种用于蛋白质组学研究的生化试剂 .

PROTACs 的合成

PEG4-Ms 是一种相关的化合物,是一种基于聚乙二醇 (PEG) 的 PROTAC 连接体。 它可用于合成一系列 PROTACs .

医学影像中的放射性合成

该化合物已被用于通过含有未保护羧酸基团的甲磺酸酯前体的脂肪族 18F 标记,一步合成 MCTs 成像剂 [18F]FACH .

作用机制

Target of Action

PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, this compound serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, this compound is a cleavable linker used to attach a cytotoxic drug to an antibody .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.

Pharmacokinetics

The presence of this compound in these molecules can enhance their water solubility , which could potentially improve their bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of this compound, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of this compound can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.

生化分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . PROTACs are a type of drug that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . ADCs, on the other hand, are antibodies that have been linked to a cytotoxic drug . The compound interacts with these biomolecules through its mesyl and hydroxyl groups .

Cellular Effects

The cellular effects of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol are primarily related to its role in the synthesis of PROTACs and ADCs . The compound’s hydrophilic nature increases the water solubility of the resulting PROTACs and ADCs , which can influence cell function by enhancing the delivery and efficacy of these drugs . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC or ADC.

Molecular Mechanism

The molecular mechanism of action of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol is tied to its role as a linker in the formation of PROTACs and ADCs . The compound’s mesyl group serves as a good leaving group for nucleophilic substitution reactions, facilitating the attachment of the drug to the antibody or E3 ubiquitin ligase . This process allows the PROTAC or ADC to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of the compound would likely depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactants .

Dosage Effects in Animal Models

The compound’s role in the synthesis of PROTACs and ADCs suggests that its effects would be closely tied to the dosage of these drugs .

Metabolic Pathways

Given its role in the synthesis of PROTACs and ADCs, it is likely that the compound interacts with enzymes and cofactors involved in protein degradation and drug metabolism .

Transport and Distribution

The transport and distribution of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol within cells and tissues would depend on its incorporation into PROTACs and ADCs . The compound’s hydrophilic nature could influence its localization and accumulation by increasing the water solubility of these drugs .

Subcellular Localization

The subcellular localization of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol would be determined by the target protein of the PROTAC or ADC it is incorporated into . The compound could be directed to specific compartments or organelles based on the localization of these target proteins .

属性

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKREPSOVRTYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402451 | |

| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65883-12-7 | |

| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)